5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a thiophene ring, a pyridine ring, and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide typically involves the reaction of 5-chloropyridine-2-amine with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of sulfonamide-sensitive enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide:
5-chloro-N-((1R,2S)-2-(4-(2-oxopyridin-1(2H)-yl)benzamido)cyclopentyl)thiophene-2-carboxamide: Another compound with a thiophene ring and pyridine ring, used in pharmaceutical research.
Uniqueness
5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide is unique due to its specific combination of a thiophene ring, a pyridine ring, and two chlorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2S2/c10-6-1-3-8(12-5-6)13-17(14,15)9-4-2-7(11)16-9/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESAQSVDQINMBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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